ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 1024795-93-4
VCID: VC4349355
InChI: InChI=1S/C16H18FN3O2/c1-2-22-16(21)13(11-18)12-19-7-9-20(10-8-19)15-5-3-14(17)4-6-15/h3-6,12H,2,7-10H2,1H3/b13-12+
SMILES: CCOC(=O)C(=CN1CCN(CC1)C2=CC=C(C=C2)F)C#N
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.337

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate

CAS No.: 1024795-93-4

Cat. No.: VC4349355

Molecular Formula: C16H18FN3O2

Molecular Weight: 303.337

* For research use only. Not for human or veterinary use.

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate - 1024795-93-4

Specification

CAS No. 1024795-93-4
Molecular Formula C16H18FN3O2
Molecular Weight 303.337
IUPAC Name ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
Standard InChI InChI=1S/C16H18FN3O2/c1-2-22-16(21)13(11-18)12-19-7-9-20(10-8-19)15-5-3-14(17)4-6-15/h3-6,12H,2,7-10H2,1H3/b13-12+
Standard InChI Key VUXDOBQDOXGLEA-OUKQBFOZSA-N
SMILES CCOC(=O)C(=CN1CCN(CC1)C2=CC=C(C=C2)F)C#N

Introduction

Structural and Molecular Characteristics

The molecular formula of ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate is C₁₆H₁₈FN₃O₂, with a molecular weight of 303.33 g/mol . The E-configuration of the propenoate double bond ensures a trans arrangement, critical for spatial interactions in potential biological targets.

Stereochemical and Electronic Features

The compound’s InChI notation (InChI=1S/C16H18FN3O2/c1-2-22(21)13(11(18)12)19(8)/C(=C/N(CCCN(CCCN(CCCN))C(F)))#N/b13-12+) and SMILES string (CCOC(=O)/C(=C/N(CCN(CCNC(F)))F)/C#N) confirm the piperazine ring’s substitution pattern and the conjugated system linking the cyano and ethoxycarbonyl groups. The fluorophenyl moiety introduces electronegativity and steric bulk, potentially enhancing binding affinity in biological systems.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₈FN₃O₂
Molecular Weight303.33 g/mol
IUPAC Nameethyl (E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
ConfigurationE (trans)

Synthesis and Preparation

While explicit synthetic routes for this compound remain undocumented, analogous piperazine-containing molecules suggest multi-step protocols involving:

  • Piperazine functionalization: Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

  • Knoevenagel condensation: Coupling the piperazine intermediate with ethyl cyanoacetate to form the α,β-unsaturated ester .

Reaction conditions likely require anhydrous solvents (e.g., THF or DMF), base catalysts (e.g., piperidine), and controlled temperatures to optimize yield and stereoselectivity. The absence of detailed procedures underscores the need for methodological publication.

CompoundTargetActivity
AripiprazoleD₂/5-HT₁A receptorsAntipsychotic
TrifluoperazineCalmodulinAntianxiety
Target Compound (Hypothesized)Serotonin transportersAntidepressant (speculative)

Research Findings and Applications

Challenges in Development

  • Synthetic complexity: Multi-step synthesis risks low yields.

  • Solubility limitations: The hydrophobic fluorophenyl and cyano groups may impede aqueous solubility.

  • Safety concerns: Cyano groups can hydrolyze to toxic cyanide under physiological conditions .

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